molecular formula C12H14O4 B14604899 Dimethyl deca-2,4,6,8-tetraenedioate CAS No. 60860-98-2

Dimethyl deca-2,4,6,8-tetraenedioate

Cat. No.: B14604899
CAS No.: 60860-98-2
M. Wt: 222.24 g/mol
InChI Key: JZTBREXKYLZPNJ-UHFFFAOYSA-N
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Description

Dimethyl deca-2,4,6,8-tetraenedioate is an organic compound with the molecular formula C12H14O4. It is characterized by a conjugated system of double bonds and ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl deca-2,4,6,8-tetraenedioate typically involves the esterification of deca-2,4,6,8-tetraenedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Deca-2,4,6,8-tetraenedioic acid+2CH3OHH+Dimethyl deca-2,4,6,8-tetraenedioate+H2O\text{Deca-2,4,6,8-tetraenedioic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O} Deca-2,4,6,8-tetraenedioic acid+2CH3​OHH+​Dimethyl deca-2,4,6,8-tetraenedioate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl deca-2,4,6,8-tetraenedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form deca-2,4,6,8-tetraenedioic acid.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Deca-2,4,6,8-tetraenedioic acid.

    Reduction: Dimethyl deca-2,4,6,8-tetraenediol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Dimethyl deca-2,4,6,8-tetraenedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, resins, and other materials due to its reactive ester groups.

Mechanism of Action

The mechanism of action of dimethyl deca-2,4,6,8-tetraenedioate involves its interaction with various molecular targets. The conjugated double bonds allow for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The ester groups can undergo hydrolysis or transesterification, leading to the formation of different products. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl deca-2,4,6,8-tetraenedioic acid: Similar structure but with carboxylic acid groups instead of ester groups.

    Dimethyl 4-methoxy-2,5-dimethyl-3-azatricyclo[4.2.2.0(2,5)]deca-3,7,9-triene-7,8-dicarboxylate: Contains a tricyclic structure with ester groups.

    Diethyl 7,8-diazatricyclo[4.2.2.0(2,5)]deca-3,9-diene-7,8-dicarboxylate: Another tricyclic compound with ester groups.

Uniqueness

Dimethyl deca-2,4,6,8-tetraenedioate is unique due to its linear conjugated system and the presence of two ester groups

Properties

CAS No.

60860-98-2

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

dimethyl deca-2,4,6,8-tetraenedioate

InChI

InChI=1S/C12H14O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H,1-2H3

InChI Key

JZTBREXKYLZPNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC=CC=CC=CC(=O)OC

Origin of Product

United States

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